2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid 2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18628077
InChI: InChI=1S/C9H7ClN4O2/c1-14-4-5(3-11-14)6-2-7(8(15)16)13-9(10)12-6/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C9H7ClN4O2
Molecular Weight: 238.63 g/mol

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC18628077

Molecular Formula: C9H7ClN4O2

Molecular Weight: 238.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C9H7ClN4O2
Molecular Weight 238.63 g/mol
IUPAC Name 2-chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C9H7ClN4O2/c1-14-4-5(3-11-14)6-2-7(8(15)16)13-9(10)12-6/h2-4H,1H3,(H,15,16)
Standard InChI Key IHAOTDUYODADIJ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2=CC(=NC(=N2)Cl)C(=O)O

Introduction

2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that combines elements of pyrimidine and pyrazole, making it significant in various chemical and biological applications. This compound is recognized for its potential in medicinal chemistry, particularly as a scaffold for drug development due to its ability to interact with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the modification of pyrimidine and pyrazole derivatives. These methods often start with commercially available precursors and involve multiple steps to introduce the necessary functional groups.

Biological Applications

2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid is classified as a heterocyclic aromatic compound, which falls under the category of pyrimidine derivatives known for their diverse biological activities and applications in pharmaceuticals. The compound's mechanism of action involves interaction with biological targets such as enzymes or receptors, modulating enzyme activity or influencing receptor-mediated signaling pathways.

Research Findings and Applications

Research on 2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid highlights its potential as a versatile building block in organic synthesis. Its structure allows for multiple functionalization opportunities, making it a significant scaffold for drug development.

Comparison with Related Compounds

CompoundMolecular WeightCAS NumberKey Features
2-Chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid238.63 g/mol2839856-36-7Pyrimidine ring with chlorine and 1-methylpyrazole substituents
2-Chloro-6-(1-methylpyrazol-4-yl)oxy-pyrimidine-4-carboxylic acid254.63 g/mol1993992-17-8Includes an ether linkage to a pyrazole derivative

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